(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as AZD5847 and belongs to the class of oxazolidinone antibiotics.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate to form ethyl 4-chlorophenylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 4-chlorophenylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to form ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate. This intermediate is then reacted with azetidine-3-methanol to form (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione.
Starting Materials
4-chlorophenylacetic acid, ethyl acetoacetate, hydrazine hydrate, acryloyl chloride, azetidine-3-methanol
Reaction
4-chlorophenylacetic acid + ethyl acetoacetate → ethyl 4-chlorophenylacetoacetate, ethyl 4-chlorophenylacetoacetate + hydrazine hydrate → ethyl 4-chlorophenylhydrazinecarboxylate, ethyl 4-chlorophenylhydrazinecarboxylate + acryloyl chloride → ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate, ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate + azetidine-3-methanol → (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Wirkmechanismus
AZD5847 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth. AZD5847 has a unique binding site on the ribosome, which is different from other antibiotics such as macrolides and tetracyclines. This makes it a valuable addition to the arsenal of antibacterial agents available.
Biochemische Und Physiologische Effekte
AZD5847 has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in humans. It has been shown to have good oral bioavailability and is rapidly absorbed into the bloodstream. AZD5847 has also been shown to have a long half-life, which allows for less frequent dosing. In animal studies, AZD5847 has been shown to be effective in treating bacterial infections with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZD5847 is its broad-spectrum activity against a wide range of bacteria. This makes it a valuable tool for researchers studying bacterial infections. AZD5847 also has a low potential for resistance development, which is an important consideration in the development of new antibacterial agents. However, one of the limitations of AZD5847 is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of AZD5847 in scientific research. One area of interest is the development of combination therapies using AZD5847 and other antibacterial agents. This could help to reduce the development of resistance and improve treatment outcomes. Another potential direction is the use of AZD5847 in the treatment of chronic bacterial infections, such as those associated with cystic fibrosis. Finally, further research is needed to fully understand the mechanism of action of AZD5847 and to optimize its use in clinical settings.
Conclusion:
AZD5847 is a promising compound with potential applications in the field of medicine. Its broad-spectrum activity, low potential for resistance development, and good pharmacokinetic properties make it a valuable tool for researchers studying bacterial infections. Further research is needed to fully understand the potential of AZD5847 and to optimize its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
AZD5847 has been extensively studied for its potential use as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). AZD5847 has also been shown to have a low potential for resistance development, making it a promising candidate for future antibacterial therapies.
Eigenschaften
IUPAC Name |
3-[[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-4-1-11(2-5-13)3-6-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-6,12H,7-10H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWQBVCUGMFFCP-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)Cl)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.